molecular formula C7H12O B12525100 Hept-4-EN-3-one CAS No. 659728-15-1

Hept-4-EN-3-one

Cat. No.: B12525100
CAS No.: 659728-15-1
M. Wt: 112.17 g/mol
InChI Key: ZPGYUDWZVQOWNY-UHFFFAOYSA-N
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Description

Hept-4-en-3-one is an organic compound with the molecular formula C7H12O. It is an enone, characterized by a double bond between the fourth and fifth carbon atoms and a ketone group on the third carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-4-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone structure. Another method includes the oxidation of hept-4-en-3-ol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield hept-4-en-3-ol.

    Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC and Jones reagent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Heptanoic acid.

    Reduction: Hept-4-en-3-ol.

    Substitution: Various alcohols and other derivatives depending on the nucleophile used.

Scientific Research Applications

Hept-4-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.

Mechanism of Action

The mechanism of action of hept-4-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-hepten-3-one: An enone with a double bond at the first carbon.

    (4E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one: A diarylheptanoid with hydroxyl groups on the phenyl rings.

    (E)-1,7-bis(4-hydroxyphenyl)this compound: Another diarylheptanoid with hydroxyl groups on the phenyl rings.

Uniqueness

This compound is unique due to its specific enone structure, which imparts distinct reactivity and properties. Its position of the double bond and ketone group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

CAS No.

659728-15-1

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hept-4-en-3-one

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h5-6H,3-4H2,1-2H3

InChI Key

ZPGYUDWZVQOWNY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)CC

Origin of Product

United States

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